molecular formula C22H23ClN2O10 B606933 Dactylocyclinone CAS No. 110298-64-1

Dactylocyclinone

Katalognummer: B606933
CAS-Nummer: 110298-64-1
Molekulargewicht: 510.88
InChI-Schlüssel: BCQXQSRYTBJTTG-XDXBOZIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dactylocycline is novel tetracycline derivatives produced by a Dactylosporangium sp. the aglycone was cross resistant with tetracycline, the dactylocyclines proved active against certain tetracycline-resistant organisms.

Wissenschaftliche Forschungsanwendungen

Antibiotic Development

Dactylocyclinone exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its effectiveness has been demonstrated in various studies, making it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

  • Mechanism of Action : Like other tetracyclines, this compound works by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting bacterial growth .
  • Resistance Studies : Research indicates that this compound may circumvent some mechanisms of resistance that affect traditional tetracyclines. This characteristic is crucial as antibiotic resistance remains a significant global health issue.

Biosynthesis Studies

The biosynthetic pathways of this compound have been a subject of extensive research. Understanding these pathways can lead to the development of novel antibiotics through synthetic biology.

  • Production Techniques : this compound has been biosynthesized in Streptomyces lividans using engineered strains, yielding approximately 1 mg/L under optimal conditions . This low yield highlights the need for improved production methods.
  • Analog Development : Studies on the biosynthesis of this compound have led to the creation of various analogs with enhanced antibacterial properties. These analogs are generated by manipulating the biosynthetic genes involved in its production .

Therapeutic Applications

Beyond its role as an antibiotic, this compound shows potential in other therapeutic areas.

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Research is ongoing to evaluate its efficacy against various cancer cell lines, with some studies indicating cytotoxic effects on specific tumor types .
  • Anti-inflammatory Properties : There is emerging evidence that this compound may exhibit anti-inflammatory effects. This aspect is particularly relevant for developing treatments for inflammatory diseases, although more research is required to confirm these findings.

Case Studies and Research Findings

Several case studies have highlighted the applications and efficacy of this compound:

StudyFocusFindings
Tang et al. (2022)Antibiotic ProductionDemonstrated successful biosynthesis of this compound in Streptomyces lividans, yielding 1 mg/L .
Petkovic et al. (2021)Analog DevelopmentGenerated novel antibiotic analogs from this compound through biosynthetic pathway manipulation, enhancing antibacterial activity .
Zhang et al. (2020)Antitumor ActivityReported cytotoxic effects of this compound on specific cancer cell lines, suggesting potential as an anticancer agent .

Eigenschaften

CAS-Nummer

110298-64-1

Molekularformel

C22H23ClN2O10

Molekulargewicht

510.88

IUPAC-Name

(4S,4aR,5aS,6S,12aS)-7-chloro-4-(dimethylamino)-1,4a,6,10,11,12a-hexahydroxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C23H25ClN2O10/c1-21(33)7-6-22(34)17(26(2)3)16(29)12(20(25)32)19(31)23(22,35)18(30)10(7)15(28)11-8(27)5-9(36-4)14(24)13(11)21/h5,7,17,27-28,31,33-35H,6H2,1-4H3,(H2,25,32)/t7-,17+,21-,22+,23-/m0/s1

InChI-Schlüssel

BCQXQSRYTBJTTG-XDXBOZIESA-N

SMILES

CC1(C2CC3(C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C(=C(C=C4O)OC)Cl)O)O)O)C(=O)N)N(C)C)O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Dactylocyclinone;  Sch 34164; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dactylocyclinone
Reactant of Route 2
Dactylocyclinone
Reactant of Route 3
Dactylocyclinone
Reactant of Route 4
Dactylocyclinone
Reactant of Route 5
Dactylocyclinone
Reactant of Route 6
Dactylocyclinone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.